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Compound of Interest

Compound Name: Besifovir dipivoxil
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For researchers and drug development professionals navigating the therapeutic landscape of
chronic hepatitis B (CHB), the decision to switch antiviral therapies is guided by the pursuit of
maintained or improved efficacy alongside a more favorable safety profile. This guide provides
a comprehensive comparison of real-world and clinical trial data on switching patients from
tenofovir disoproxil fumarate (TDF), a widely used first-line agent, to besifovir dipivoxil
maleate (BSV), a newer nucleotide analog. Long-term TDF therapy, while highly effective, is
associated with potential renal and bone density concerns, prompting the evaluation of
alternative agents like besifovir.[1][2][3]

Efficacy Outcomes: Maintaining Viral Suppression

Switching from TDF to besifovir has demonstrated non-inferior antiviral efficacy in maintaining
viral suppression in CHB patients.[4][5][6] A key phase 4 randomized trial in South Korea
evaluated patients with CHB who had been on TDF for at least 48 weeks and had HBV DNA
levels below 20 IU/mL.[4][5][6] After 48 weeks, 100% of patients who switched to besifovir
maintained this primary endpoint, compared to 98.5% of those who continued on TDF, thus
meeting the criteria for non-inferiority.[1][2][3][4]

Longer-term data from a phase 3 trial extension study, where patients were switched from TDF
to besifovir after an initial 48 weeks, showed that high rates of virological response were
maintained for up to 192 weeks.[7] Specifically, at 192 weeks, the virological response rates
were comparable between the group that started on besifovir and the group that switched from
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TDF to besifovir.[7] Importantly, no antiviral resistance to besifovir was observed in these
studies.[4][7]

Table 1: Virological and Biochemical Response Following Switch from TDF to Besifovir

L Tenofovir
Besifovir (BSV) ) .
Disoproxil

Outcome Measure Group (Switched Study Duration
Fumarate (TDF)

from TDF) L
Group (Maintained)
Virologic Response
100.0% 98.5% 48 Weeks[1][2][4]
(HBV DNA <20 IU/mL)
Virological Response )
N/A (Comparison
(HBV DNA <69 IU/mL)
93.06% group was BSV-BSV: 192 Weeks[7]
at 192 weeks (TDF-
92.50%)
BSV group)
Alanine o o
_ Similar rates between  Similar rates between
Aminotransferase 192 Weeks[7]
o groups groups
(ALT) Normalization
HBeAg Similar rates between Similar rates between
) 192 Weeks[7]
Seroconversion groups groups

Safety Profile: Improvements in Renal and Bone
Health

A primary driver for considering a switch from TDF is its association with renal and bone-related
adverse effects.[1][2][3] Clinical data consistently show that switching to besifovir can lead to
improvements in these safety parameters.

Renal Safety

In a 48-week randomized trial, patients who switched to besifovir showed a slight improvement
in estimated glomerular filtration rate (eGFR), a key indicator of kidney function, whereas the
group that continued TDF experienced a slight decline.[1][5][6] The mean percentage change
in eGFR was notably better in the besifovir group.[5][6] Long-term data also supports the renal
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safety of besifovir, with renal function being well-preserved in patients who switched from TDF.

[7]

Bone Safety

Significant improvements in bone health have been observed after switching from TDF to
besifovir.[1][2][3] The 48-week trial demonstrated that the besifovir group had a significant
improvement in bone turnover biomarkers.[5][6] Furthermore, patients who switched to
besifovir showed an increase in both hip and spine bone mineral density (BMD).[1][2][3][5][6] In
the 192-week extension study, BMD initially worsened in the TDF group but recovered after
they were switched to besifovir.[7]

Table 2: Renal and Bone Safety Markers Following Switch from TDF to Besifovir

L Tenofovir
Besifovir (BSV) . .
. Disoproxil .
Safety Parameter Group (Switched Study Duration
Fumarate (TDF)
from TDF) L
Group (Maintained)
Mean % Change in
+1.67% -1.24% 48 Weeks[1][5][6]
eGFR
Hip Bone Mineral
) Increased Decreased 48 Weeks[5][6]
Density
Spine Bone Mineral
Increased Decreased 48 Weeks[5][6]

Density

Experimental Protocols

The data presented is primarily derived from a randomized, open-label, active-controlled, non-
inferiority phase 4 clinical trial conducted at 22 tertiary hospitals in South Korea
(ClinicalTrials.gov Identifier: NCT04202536).[4][6]

» Patient Population: The study enrolled 153 CHB patients who had been treated with TDF for
at least 48 weeks and had maintained a virologic response (HBV DNA <20 1U/mL).[4][5][6]
The median duration of prior TDF use was 4.14 years.[4][5][6]
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e Randomization and Treatment: Patients were randomized in a 1:1 ratio to either switch to
besifovir (150 mg daily) or continue TDF (300 mg daily) for 48 weeks.[1][4]

e Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HBV
DNA <20 IU/mL at week 48.[1][4]

o Safety Assessments: Safety evaluations included monitoring of adverse events, and regular
assessments of renal function (e.g., eGFR) and bone mineral density (hip and spine).[4]

Another key source is a phase 3 trial (NCT01937806) and its 192-week extension study.[7][8]
In this trial, treatment-naive patients were initially randomized to receive either besifovir or TDF.
After 48 weeks, those in the TDF group were switched to open-label besifovir, providing long-
term data on the effects of this switch.[7][8]

Visualizing the Data

To better understand the clinical trial design and the mechanism of action of these antiviral
agents, the following diagrams are provided.
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Caption: Workflow of a randomized trial comparing switching to besifovir versus continuing

TDF.
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Caption: Inhibition of HBV replication by nucleotide analogs like TDF and Besifovir.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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